

4-Benzoylbutyric Acid (CAS: 1501-05-9): A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Benzoylbutyric acid

Cat. No.: B072466

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An In-depth Examination of its Physicochemical Properties, Synthesis, and Biological Activity as a Histone Deacetylase Inhibitor.

This technical guide provides a comprehensive overview of **4-Benzoylbutyric acid** (CAS number 1501-05-9), a compound of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical characteristics, synthesis and purification protocols, analytical methods, and its emerging role as a histone deacetylase (HDAC) inhibitor.

Physicochemical Properties

4-Benzoylbutyric acid, also known as 5-oxo-5-phenylpentanoic acid, is a white to off-white crystalline solid.^[1] Its core structure consists of a phenyl ketone attached to a butyric acid moiety. This unique combination of a bulky aromatic group and a flexible carboxylic acid chain dictates its physical and chemical behavior.

Property	Value	Reference
CAS Number	1501-05-9	[2]
Molecular Formula	C ₁₁ H ₁₂ O ₃	[3]
Molecular Weight	192.21 g/mol	[3]
Melting Point	126-129 °C	[3]
Boiling Point	380.8 ± 25.0 °C (Predicted)	[2]
Water Solubility	Insoluble	[2]
pKa	4.63 ± 0.10 (Predicted)	[2]

Synthesis and Purification

The primary synthetic route to **4-Benzoylbutyric acid** is through the Friedel-Crafts acylation of benzene with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
[4][5]

Experimental Protocol: Synthesis of 4-Benzoylbutyric Acid

Materials:

- Benzene
- Glutaric anhydride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂)
- Hydrochloric acid (HCl), concentrated
- Ice
- Sodium bicarbonate (NaHCO₃)

- Deionized water

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen).
- Cool the suspension in an ice bath to 0-5 °C.
- Prepare a solution of glutaric anhydride and benzene in dichloromethane.
- Slowly add the glutaric anhydride/benzene solution to the cooled AlCl_3 suspension via the dropping funnel, maintaining the temperature below 10 °C.[5]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[4][5] This will hydrolyze the aluminum salts and precipitate the crude product.
- Filter the crude solid and wash thoroughly with cold deionized water.

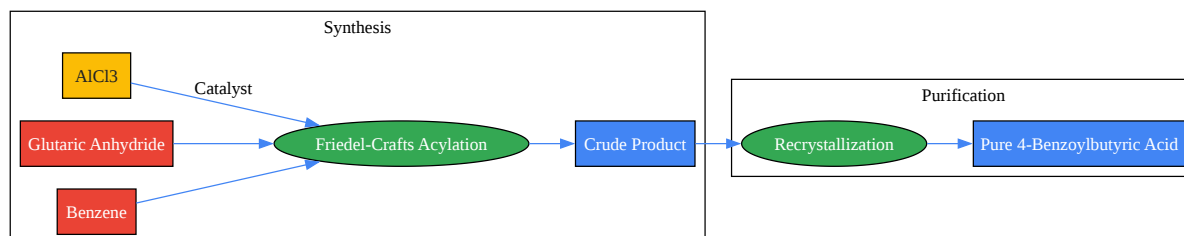
Experimental Protocol: Purification by Recrystallization

Materials:

- Crude **4-Benzoylbutyric acid**
- Deionized water or a suitable organic solvent mixture (e.g., ethanol/water)
- Heating source (hot plate)
- Erlenmeyer flask
- Buchner funnel and filter paper
- Ice bath

Procedure:

- Transfer the crude **4-Benzoylbutyric acid** to an Erlenmeyer flask.
- Add a minimal amount of hot deionized water (or another suitable solvent) to dissolve the solid completely.[6][7][8] The principle of recrystallization relies on the higher solubility of the compound in a hot solvent compared to a cold solvent.[6][7]
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[6][7]
- To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- Dry the purified crystals in a vacuum oven or by air drying.



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Caption: Synthesis and Purification Workflow for **4-Benzoylbutyric Acid**.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized **4-Benzoylbutyric acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are crucial for structural elucidation. The ^1H NMR spectrum of **4-Benzoylbutyric acid** in CDCl_3 typically shows characteristic signals for the aromatic protons of the benzoyl group and the aliphatic protons of the butyric acid chain.^[9]

^1H NMR (CDCl_3):

- Aromatic protons: $\sim 7.4\text{--}8.0$ ppm (multiplets)
- $-\text{CH}_2-$ adjacent to carbonyl: ~ 3.2 ppm (triplet)
- $-\text{CH}_2-$ adjacent to carboxylic acid: ~ 2.5 ppm (triplet)
- Central $-\text{CH}_2-$: ~ 2.1 ppm (quintet)
- Carboxylic acid proton: $\sim 11\text{--}12$ ppm (broad singlet)

^{13}C NMR (CDCl_3):

- Carbonyl carbons (ketone and carboxylic acid): ~ 178 ppm and ~ 200 ppm
- Aromatic carbons: $\sim 128\text{--}137$ ppm
- Aliphatic carbons: $\sim 20\text{--}35$ ppm

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for assessing the purity of **4-Benzoylbutyric acid**.^[3] Due to its acidic nature, a mobile phase with a low pH is typically used to ensure the carboxylic acid group is protonated, leading to better peak shape and retention.^[10]

General HPLC Method:

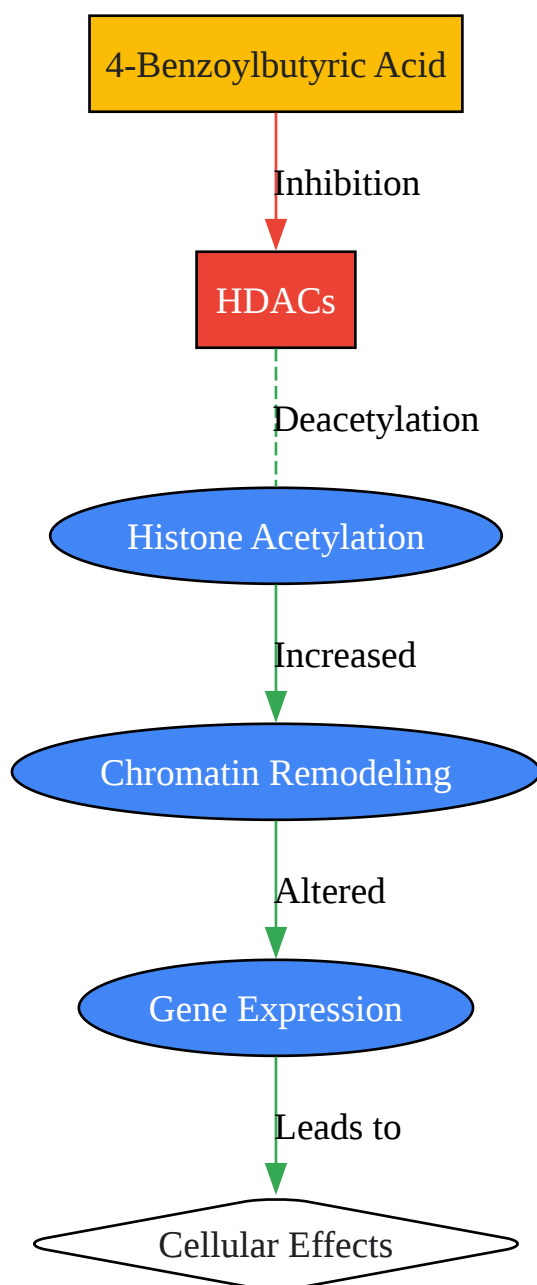
- Column: C18 reversed-phase column
- Mobile Phase: A gradient of acetonitrile (or methanol) and water containing an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Detection: UV at a wavelength where the benzoyl chromophore absorbs (e.g., 254 nm).
- Flow Rate: Typically 1.0 mL/min.

Biological Activity: Histone Deacetylase (HDAC) Inhibition

Recent research has highlighted the potential of **4-Benzoylbutyric acid** and its analogs as inhibitors of histone deacetylases (HDACs).[\[13\]](#)[\[14\]](#) HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[\[15\]](#) By inhibiting HDACs, compounds like **4-Benzoylbutyric acid** can induce histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[\[13\]](#)[\[14\]](#)

Proposed Signaling Pathway

The inhibition of HDACs by **4-Benzoylbutyric acid** is thought to initiate a cascade of events leading to changes in gene expression and cellular processes.



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Caption: Proposed Mechanism of Action for **4-Benzoylbutyric Acid** as an HDAC Inhibitor.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a general framework for assessing the HDAC inhibitory activity of **4-Benzoylbutyric acid**.

Materials:

- **4-Benzoylbutyric acid**

- HeLa or other suitable cell line nuclear extract (as a source of HDACs)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., Tris-HCl, NaCl, KCl, MgCl₂)
- Developer solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of **4-Benzoylbutyric acid** in a suitable solvent (e.g., DMSO).
- In a 96-well black microplate, add the assay buffer.
- Add serial dilutions of **4-Benzoylbutyric acid** (or a solvent control) to the wells.
- Add the nuclear extract containing HDAC enzymes to each well.
- Initiate the reaction by adding the fluorogenic HDAC substrate.
- Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes), protected from light.
- Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing a fluorescent molecule.[\[16\]](#)
- Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of **4-Benzoylbutyric acid** and determine the IC₅₀ value.

Conclusion

4-Benzoylbutyric acid is a versatile compound with established applications in organic synthesis and emerging potential in drug discovery, particularly as an HDAC inhibitor. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of its key properties and biological activities. Further investigation into its specific HDAC isoform selectivity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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